N-(2-ethylphenyl)-2-(3-methylquinoxalin-2-ylthio)acetamide
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Description
N-(2-ethylphenyl)-2-(3-methylquinoxalin-2-ylthio)acetamide, also known as EMAQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EMAQ is a quinoxaline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
Quinoxaline derivatives have been extensively explored for their biological activities. For instance, a study on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides showed significant anticonvulsant activities in experimental models. These compounds, through their structural configuration, offer a pathway for developing new therapeutic agents against convulsive disorders (Ibrahim et al., 2013).
Additionally, the synthesis of lipophilic acetamide derivatives from quinoxalin-1(2H)-yl acetate revealed potential antimicrobial agents. Some synthesized compounds exhibited promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in addressing antibiotic resistance challenges (Ahmed et al., 2018).
Analgesic and Anti-inflammatory Activities
The exploration of quinazolinyl acetamides for their analgesic and anti-inflammatory activities is another relevant research area. A variety of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and investigated, showing that certain compounds exhibited potent analgesic and anti-inflammatory activities. These findings suggest a potential therapeutic application of related compounds in managing pain and inflammation (Alagarsamy et al., 2015).
Anticancer Properties
The design and synthesis of quinazolinone-based derivatives also unveiled compounds with potent dual inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, indicating their potential as anticancer agents. Such compounds can inhibit cancer cell proliferation and could be developed into effective cancer therapies (Riadi et al., 2021).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-3-14-8-4-5-9-15(14)21-18(23)12-24-19-13(2)20-16-10-6-7-11-17(16)22-19/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOHBPPGPCBGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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